

Macrolactin X chemical structure elucidation

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Compound of Interest		
Compound Name:	Macrolactin X	
Cat. No.:	B1487367	Get Quote

An In-depth Technical Guide to the Chemical Structure Elucidation of Macrolactin XY

Introduction

Macrolactins are a class of 24-membered lactone natural products, primarily produced by marine-derived microorganisms.[1] These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, which include antibacterial, antifungal, antiviral, and anticancer properties.[1] The structural diversity within the macrolactin family, arising from different tailoring steps in their biosynthesis such as epoxidation, glycosylation, and acylation, presents a rich field for natural product chemistry and drug discovery.[1] This guide focuses on the chemical structure elucidation of a novel macrolactin, Macrolactin XY, recently isolated from the marine bacterium Bacillus subtilis sp. 18.[2][3] Macrolactin XY has demonstrated significant antibacterial activity, particularly against Enterococcus faecalis, a bacterium often implicated in hospital-acquired infections.[2][4]

Data Presentation

The elucidation of **Macrolactin X**Y's structure was accomplished through a combination of spectroscopic techniques. While the full raw data is typically found in supplementary materials of the primary literature, the key ¹H and ¹³C NMR data are summarized below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Macrolactin X**Y (in CDCl₃)[4]



2 5.85, d (11.5) 123.8 3 7.31, t (11.5) 145.2 4 6.55, t (11.5) 129.5 5 6.13, d (11.5) 135.8 6 2.45, m 35.2 7 4.29, m 78.1 8 5.79, dd (15.5, 6.0) 130.5 9 6.61, dd (15.5, 10.0) 134.1 10 6.16, t (10.0) 128.7 11 5.58, m 130.1 12 2.55, m; 2.35, m 39.8 13 3.91, m 75.3 14 1.64, m 36.4 15 4.36, m 85.1 16 5.60, m 125.9 17 6.22, dd (15.0, 11.0) 133.2 18 6.11, t (11.0) 129.1 19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9 24 1.30, d (6.5) 21.7	Position	δΗ (ppm), Mult. (J in Hz)	δС (ррт)
4 6.55, t (11.5) 129.5 5 6.13, d (11.5) 135.8 6 2.45, m 35.2 7 4.29, m 78.1 8 5.79, dd (15.5, 6.0) 130.5 9 6.61, dd (15.5, 10.0) 134.1 10 6.16, t (10.0) 128.7 11 5.58, m 130.1 12 2.55, m; 2.35, m 39.8 13 3.91, m 75.3 14 1.64, m 36.4 15 4.36, m 85.1 16 5.60, m 125.9 17 6.22, dd (15.0, 11.0) 133.2 18 6.11, t (11.0) 129.1 19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	2	5.85, d (11.5)	123.8
5 6.13, d (11.5) 135.8 6 2.45, m 35.2 7 4.29, m 78.1 8 5.79, dd (15.5, 6.0) 130.5 9 6.61, dd (15.5, 10.0) 134.1 10 6.16, t (10.0) 128.7 11 5.58, m 130.1 12 2.55, m; 2.35, m 39.8 13 3.91, m 75.3 14 1.64, m 36.4 15 4.36, m 85.1 16 5.60, m 125.9 17 6.22, dd (15.0, 11.0) 133.2 18 6.11, t (11.0) 129.1 19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	3	7.31, t (11.5)	145.2
6 2.45, m 35.2 7 4.29, m 78.1 8 5.79, dd (15.5, 6.0) 130.5 9 6.61, dd (15.5, 10.0) 134.1 10 6.16, t (10.0) 128.7 11 5.58, m 130.1 12 2.55, m; 2.35, m 39.8 13 3.91, m 75.3 14 1.64, m 36.4 15 4.36, m 85.1 16 5.60, m 125.9 17 6.22, dd (15.0, 11.0) 133.2 18 6.11, t (11.0) 129.1 19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	4	6.55, t (11.5)	129.5
7 4.29, m 78.1 8 5.79, dd (15.5, 6.0) 130.5 9 6.61, dd (15.5, 10.0) 134.1 10 6.16, t (10.0) 128.7 11 5.58, m 130.1 12 2.55, m; 2.35, m 39.8 13 3.91, m 75.3 14 1.64, m 36.4 15 4.36, m 85.1 16 5.60, m 125.9 17 6.22, dd (15.0, 11.0) 133.2 18 6.11, t (11.0) 129.1 19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	5	6.13, d (11.5)	135.8
8 5.79, dd (15.5, 6.0) 130.5 9 6.61, dd (15.5, 10.0) 134.1 10 6.16, t (10.0) 128.7 11 5.58, m 130.1 12 2.55, m; 2.35, m 39.8 13 3.91, m 75.3 14 1.64, m 36.4 15 4.36, m 85.1 16 5.60, m 125.9 17 6.22, dd (15.0, 11.0) 133.2 18 6.11, t (11.0) 129.1 19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	6	2.45, m	35.2
9 6.61, dd (15.5, 10.0) 134.1 10 6.16, t (10.0) 128.7 11 5.58, m 130.1 12 2.55, m; 2.35, m 39.8 13 3.91, m 75.3 14 1.64, m 36.4 15 4.36, m 85.1 16 5.60, m 125.9 17 6.22, dd (15.0, 11.0) 133.2 18 6.11, t (11.0) 129.1 19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	7	4.29, m	78.1
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11 5.58, m 130.1 12 2.55, m; 2.35, m 39.8 13 3.91, m 75.3 14 1.64, m 36.4 15 4.36, m 85.1 16 5.60, m 125.9 17 6.22, dd (15.0, 11.0) 133.2 18 6.11, t (11.0) 129.1 19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	9	6.61, dd (15.5, 10.0)	134.1
12 2.55, m; 2.35, m 39.8 13 3.91, m 75.3 14 1.64, m 36.4 15 4.36, m 85.1 16 5.60, m 125.9 17 6.22, dd (15.0, 11.0) 133.2 18 6.11, t (11.0) 129.1 19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	10	6.16, t (10.0)	128.7
13 3.91, m 75.3 14 1.64, m 36.4 15 4.36, m 85.1 16 5.60, m 125.9 17 6.22, dd (15.0, 11.0) 133.2 18 6.11, t (11.0) 129.1 19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	11	5.58, m	130.1
14 1.64, m 36.4 15 4.36, m 85.1 16 5.60, m 125.9 17 6.22, dd (15.0, 11.0) 133.2 18 6.11, t (11.0) 129.1 19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	12	2.55, m; 2.35, m	39.8
15 4.36, m 85.1 16 5.60, m 125.9 17 6.22, dd (15.0, 11.0) 133.2 18 6.11, t (11.0) 129.1 19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	13	3.91, m	75.3
16 5.60, m 125.9 17 6.22, dd (15.0, 11.0) 133.2 18 6.11, t (11.0) 129.1 19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	14	1.64, m	36.4
17 6.22, dd (15.0, 11.0) 133.2 18 6.11, t (11.0) 129.1 19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	15	4.36, m	85.1
18 6.11, t (11.0) 129.1 19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	16	5.60, m	125.9
19 5.70, m 131.5 20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	17	6.22, dd (15.0, 11.0)	133.2
20 2.24, m; 2.16, m 32.7 21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	18	6.11, t (11.0)	129.1
21 1.54, m 28.9 22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	19	5.70, m	131.5
22 1.74, m; 1.69, m 38.1 23 5.05, m 72.9	20	2.24, m; 2.16, m	32.7
23 5.05, m 72.9	21	1.54, m	28.9
	22	1.74, m; 1.69, m	38.1
24 1.30, d (6.5) 21.7	23	5.05, m	72.9
	24	1.30, d (6.5)	21.7



OCH₃	3.38, s	56.9
1	-	166.8

Data obtained at 500 MHz for ¹H-NMR and 125 MHz for ¹³C-NMR.[4]

Experimental Protocols

The elucidation of **Macrolactin X**Y's structure involved a systematic workflow, from isolation to spectroscopic analysis.

Isolation and Purification of Macrolactin XY

The producing strain, Bacillus subtilis sp. 18, was cultured in a fermentation medium to generate a sufficient quantity of secondary metabolites. The culture broth was then subjected to a series of extraction and chromatographic steps to isolate the compounds of interest. A common procedure involves:

- Extraction: The fermentation broth is extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds from the aqueous medium.
- Chromatography: The crude extract is then subjected to various chromatographic techniques for purification. This typically includes:
 - Silica Gel Column Chromatography: To separate compounds based on polarity.
 - High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

Structure Determination

The purified **Macrolactin X**Y was then analyzed using a suite of spectroscopic methods to determine its planar structure and relative stereochemistry.

 Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

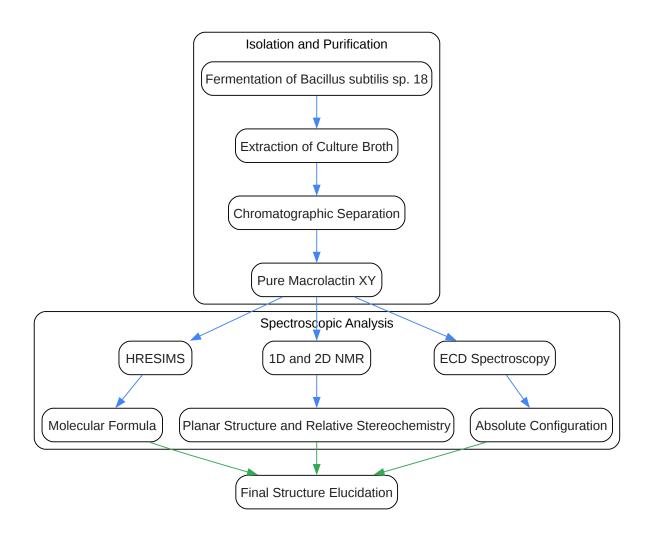


- Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of NMR experiments are conducted to establish the connectivity of atoms and the relative stereochemistry. These include:
 - ¹H NMR: To identify the types and number of protons in the molecule.
 - ¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH,
 C).
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings and thus establish spin systems.[4]
 - HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting the spin systems and determining the overall carbon skeleton.[4]
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry of the molecule.[4]
- Electronic Circular Dichroism (ECD) Spectroscopy: The absolute configuration of the molecule is often determined by comparing the experimental ECD spectrum with the calculated ECD spectra of possible stereoisomers.[4]

Mandatory Visualization Structure Elucidation Workflow

The logical flow of experiments for the structure elucidation of **Macrolactin X**Y is depicted in the following diagram.





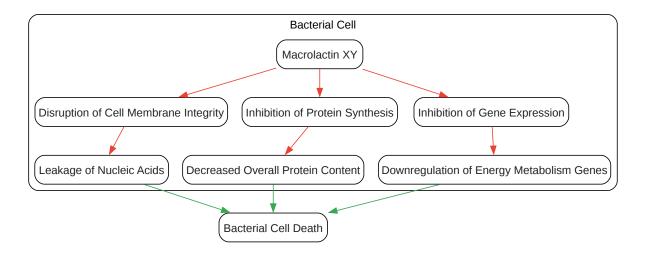
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Caption: Workflow for the structure elucidation of Macrolactin XY.

Proposed Antibacterial Mechanism of Macrolactin XY



Macrolactin XY exhibits its antibacterial effects through a multi-faceted mechanism that targets the bacterial cell.[3]



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Caption: Proposed antibacterial mechanism of action for Macrolactin XY.

Conclusion

The chemical structure of **Macrolactin X**Y, a novel antibacterial macrolide, was successfully elucidated using a combination of modern spectroscopic techniques. Its discovery and the investigation into its mechanism of action highlight the continued importance of natural products as a source of new therapeutic agents. The detailed structural and biological information presented provides a solid foundation for future research, including total synthesis efforts and the development of new antibacterial drugs.

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